n-(3,4-Dihydroxyphenethyl)methacrylamide

Descripción general

Descripción

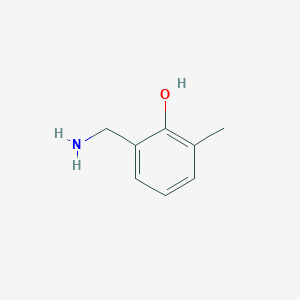

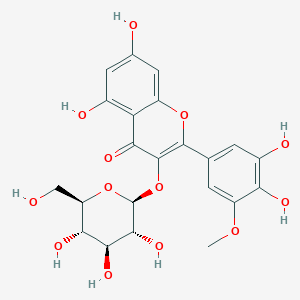

N-(3,4-Dihydroxyphenethyl)methacrylamide is a derivative of methacrylamide that features a phenethyl group with hydroxyl groups at the 3 and 4 positions. While the provided papers do not directly discuss this specific compound, they do provide insights into similar methacrylamide derivatives and their properties, which can be extrapolated to understand the characteristics of this compound.

Synthesis Analysis

The synthesis of related compounds, such as N-(p-hydroxyphenyl)methacrylamide, involves the reaction of methacryloyl chloride with an aminophenol derivative . The yield of such reactions can be high, as seen with the 86% yield reported for N-(p-hydroxyphenyl)methacrylamide . The synthesis process includes careful separation and purification, and the product is characterized using techniques like FT-IR, NMR, MS spectra, and elemental analysis . Similar methods could be applied to synthesize this compound, with considerations for the additional hydroxyl group and the phenethyl moiety.

Molecular Structure Analysis

The molecular structure of methacrylamide derivatives is characterized by the presence of an amide group attached to a methacrylate backbone. The presence of hydroxyl groups, as in the case of this compound, would introduce additional hydrogen bonding capabilities, potentially affecting the polymer's physical properties and reactivity .

Chemical Reactions Analysis

Methacrylamide derivatives can undergo various chemical reactions, including copolymerization and aminolysis. Copolymers of N-(2-hydroxypropyl)methacrylamide with other methacryloylated derivatives have been prepared and characterized by their antimicrobial activity . Aminolysis reactions with tertiary amines have been used to modify these polymers, leading to products with biological activity . This compound could potentially undergo similar reactions, leading to copolymers with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of methacrylamide derivatives are influenced by their molecular structure. For instance, N-(1,1-dimethyl-3-hydroxybutyl)methacrylamide is a colorless liquid that is soluble in water and many organic solvents, and it polymerizes readily to form homopolymers and copolymers . The presence of hydroxyl groups in this compound would likely enhance solubility in polar solvents and could affect the polymerization behavior. Additionally, enzymatically degradable bonds have been incorporated into copolymers of N-(2-hydroxypropyl)methacrylamide, suggesting that this compound could also be used to create biodegradable polymers .

Aplicaciones Científicas De Investigación

Synthesis and Characterization in Medical Applications

- Polyacrylamides with Adhesive Properties : DHPMA and its derivatives have been synthesized and characterized, showing potential for biometric applications in the medical field. Their adhesive properties on medical titanium surfaces indicate their usefulness in medical adhesives and coatings (Hennig & Meyer, 2022).

Dentistry Applications

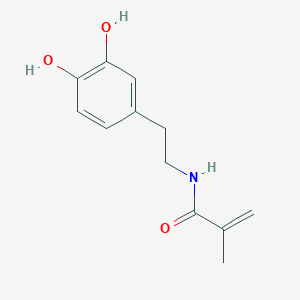

- Bioinspired Adhesive Primers : DHPMA has been evaluated as a primer for enhancing adhesion between dentin and composite resins in dental applications. It mimics the interaction of marine mussels and shows improved shear bond strength and diminished microleakage, making it a promising material for dental adhesives (Zhang et al., 2020).

Polymer Drug Conjugates

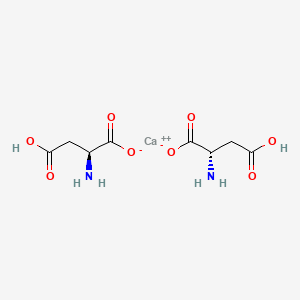

- HPMA Copolymers for Drug Delivery : N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, closely related to DHPMA, have been investigated for their potential as carriers of biologically active compounds, especially in cancer treatment. They serve as building blocks for smart hydrogels and have applications in macromolecular therapeutics (Kopeček & Kopec̆ková, 2010).

Biomedical Research

- Molecular Imaging of HPMA Copolymers : DHPMA derivatives have been used in molecular imaging to visualize drug delivery in cells and animal models. This research is pivotal in understanding the pharmacokinetics and biodistribution of these polymers in medical applications (Lu, 2010).

Biocompatibility Studies

- Biocompatibility in Medicine : Studies on N-(2-hydroxypropyl)methacrylamide copolymers, which share structural similarity with DHPMA, have shown promising results in terms of biocompatibility, especially when used for drug delivery systems in cancer treatment (Říhová et al., 1989).

Enzymatic Degradability

- Degradable Polymer Chains : DHPMA-based polymers have been explored for their enzymatic degradability, which is crucial for developing biodegradable materials for various biomedical applications (Duncan, Lloyd, & Kopeček, 1980).

Hydrogel Development

- Photocrosslinkable Methacryloyl-Modified Proteins : DHPMA derivatives have been utilized in the development of hydrogels for tissue engineering and regenerative medicine, showcasing the versatility of these compounds in biomedical engineering (Yue et al., 2017).

Mecanismo De Acción

Target of Action

N-(3,4-Dihydroxyphenethyl)methacrylamide (DMA) is a functional monomer that primarily targets dentin collagen fibrils . These fibrils play a crucial role in the structural integrity of dentin, a calcified tissue of the body.

Mode of Action

DMA acts as a bridge between the upper adhesive network and lower dentin collagen fibrils . It connects these two components via carbon-carbon double bond polymerization and hydrogen bonding , unifying them into a single structure . This interaction results in changes to the adhesive network and collagen fibrils, enhancing their bonding.

Biochemical Pathways

Its mode of action suggests it may influence pathways related topolymerization and hydrogen bonding . These pathways could have downstream effects on the structural and functional properties of the dentin collagen fibrils.

Result of Action

The primary result of DMA’s action is the formation of a strong bond between the adhesive network and dentin collagen fibrils . This bond enhances the structural integrity of the dentin, potentially improving the effectiveness of dental procedures.

Action Environment

The action of DMA can be influenced by environmental factors. For instance, it’s sensitive to light , air , and heat . Therefore, these factors need to be carefully controlled to maintain DMA’s stability and efficacy. Additionally, over-oxidation of DMA, especially in alkaline environments, can greatly reduce free-catechol groups and result in an irreversible cross-linked network .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)12(16)13-6-5-9-3-4-10(14)11(15)7-9/h3-4,7,14-15H,1,5-6H2,2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIMONOHVBBZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)

![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)

![Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate](/img/structure/B3028933.png)

![fac-Tris[2-(benzo[b]thiophen-2-yl)pyridinato-C3,N]iridium(III)](/img/structure/B3028937.png)